molecular formula C14H17F3N4O B2795432 N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide CAS No. 1607255-33-3

N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide

Cat. No.: B2795432
CAS No.: 1607255-33-3
M. Wt: 314.312
InChI Key: GWBZREFQCKTGPS-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a useful research compound. Its molecular formula is C14H17F3N4O and its molecular weight is 314.312. The purity is usually 95%.
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Biological Activity

N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C14_{14}H18_{18}F3_{3}N3_{3}O
  • Molecular Weight : 305.31 g/mol
  • CAS Number : Not yet assigned

This compound belongs to a class of pyrazole derivatives known for their diverse biological activities.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Potential

Research into pyrazole derivatives suggests that they may possess anticancer properties. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Similar compounds have been reported to exhibit anticonvulsant activity in various animal models. For example, studies have shown that certain pyrazole derivatives can protect against seizures induced by pentylenetetrazole (PTZ), a common model for studying epilepsy.

Case Studies

  • Anticonvulsant Activity : A study involving a related pyrazole derivative demonstrated significant protection against seizures in the maximal electroshock test and PTZ-induced seizures in mice. The compound showed a favorable safety profile and potential for use in drug-resistant epilepsy models.
  • Anticancer Activity : In vitro studies on similar compounds revealed that they can inhibit cancer cell proliferation and induce apoptosis through caspase activation pathways.
  • Antimicrobial Testing : Comparative studies indicated that compounds with similar functional groups exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResult
Pyrazole AAnticonvulsantMaximal Electroshock TestSignificant seizure protection
Pyrazole BAnticancerMCF-7 Cancer Cell LineInhibition of cell proliferation
Pyrazole CAntimicrobialDisk Diffusion MethodEffective against E. coli and S. aureus

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O/c1-8(12(22)19-13(6-18)4-5-13)11-9(2)20-21(10(11)3)7-14(15,16)17/h8H,4-5,7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBZREFQCKTGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C(C)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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